Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)
Description
IUPAC Nomenclature and Systematic Naming Conventions
The compound Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci) follows systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Its full IUPAC name is 1-[(E)-(dimethylhydrazinylidene)methyl]-1-methylurea . This nomenclature reflects the compound’s core urea backbone (NH₂–CO–NH₂) modified by two substituents:
- A methyl group (-CH₃) attached to one nitrogen atom.
- A (dimethylamino)iminomethyl group (-N=C–N(CH₃)₂) attached to the adjacent nitrogen.
The prefix (E) in the name indicates the trans configuration of the imine group (C=N) relative to the urea carbonyl group. This stereochemical descriptor ensures unambiguous identification of the spatial arrangement critical for intermolecular interactions.
Molecular Formula and Stoichiometric Composition
The molecular formula of Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci) is C₅H₁₂N₄O , with a molecular weight of 144.18 g/mol . The stoichiometric breakdown is as follows:
| Element | Quantity | Atomic Contribution (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| Carbon | 5 | 12.01 | 60.05 |
| Hydrogen | 12 | 1.008 | 12.10 |
| Nitrogen | 4 | 14.01 | 56.04 |
| Oxygen | 1 | 16.00 | 16.00 |
| Total | 144.19 |
Minor discrepancies (<0.01 g/mol) arise from rounding atomic masses. The formula confirms the presence of a urea backbone (CON₂) and two nitrogen-rich substituents.
Three-Dimensional Conformational Analysis
The compound exhibits rotational flexibility around the C–N bonds of the urea core and the imine group. Computational models from PubChem reveal three stable conformers:
- Planar urea core with the imine group oriented antiperiplanar to the carbonyl oxygen.
- Twisted urea core (30° dihedral angle) with a gauche arrangement between the methyl and dimethylamino groups.
- Folded conformation where the dimethylamino group interacts intramolecularly with the urea carbonyl.
The E configuration of the imine group (C=N) is stabilized by resonance with the adjacent dimethylamino moiety, as evidenced by the InChI string InChI=1S/C5H12N4O/c1-8(2)7-4-9(3)5(6)10/h4H,1-3H3,(H2,6,10)/b7-4+. This configuration minimizes steric hindrance between the methyl groups and the urea backbone.
Comparative Structural Analysis with Related Urea Derivatives
Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci) shares structural motifs with other urea-based compounds but differs in substituent patterns:
Key distinctions include:
- Electronic effects : The (dimethylamino)iminomethyl group in the target compound introduces conjugated π-bonding absent in alkyl- or aryl-substituted ureas.
- Steric profile : The dimethylamino group creates greater steric bulk compared to simpler N-methyl substituents.
- Hydrogen-bonding capacity : The imine nitrogen can act as a hydrogen-bond acceptor, unlike alkylated urea derivatives.
Properties
Molecular Formula |
C5H12N4O |
|---|---|
Molecular Weight |
144.18 g/mol |
IUPAC Name |
1-[(E)-(dimethylhydrazinylidene)methyl]-1-methylurea |
InChI |
InChI=1S/C5H12N4O/c1-8(2)7-4-9(3)5(6)10/h4H,1-3H3,(H2,6,10)/b7-4+ |
InChI Key |
YHAOVLCTSTUFIK-QPJJXVBHSA-N |
Isomeric SMILES |
CN(C)/N=C/N(C)C(=O)N |
Canonical SMILES |
CN(C)N=CN(C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Carbamate Aminolysis in Dimethyl Sulfoxide (DMSO)
The most validated method involves aminolysis of phenyl carbamates with dimethylamine derivatives in DMSO. This approach, adapted from urea synthesis protocols, proceeds via nucleophilic substitution:
$$
\text{Ph-O-C(=O)-NHR} + \text{H}2\text{N-C(=NH)-N(CH}3\text{)}_2 \rightarrow \text{Urea derivative} + \text{Phenol}
$$
Key parameters :
- Molar ratio : 1:1.05 (carbamate:amine) for minimized side reactions.
- Temperature : 22–100°C; room temperature suffices for aromatic carbamates.
- Yield : 78–95% with DMSO stabilizing intermediates.
- Dissolve 0.1 mol phenyl carbamate in 50 mL DMSO.
- Add 0.105 mol dimethylamine dropwise under nitrogen.
- Stir at 25°C for 1–3 hrs.
- Quench with ice water, extract with dichloromethane, and purify via recrystallization.
Advantages : Avoids harsh acids/bases; DMSO acts as both solvent and catalyst.
Direct Condensation of Isocyanates with Guanidines
A two-step process leverages isocyanate-guanidine coupling, as seen in structurally analogous ureas:
- Isocyanate formation :
$$
\text{R-NCO} + \text{Cl}3\text{C-O-C(=O)-O-CCl}3 \rightarrow \text{R-N=C=O} + \text{Byproducts}
$$ - Guanidine coupling :
$$
\text{R-N=C=O} + \text{H}2\text{N-C(=NH)-N(CH}3\text{)}_2 \rightarrow \text{Urea,N-[(dimethylamino)iminomethyl]-N-methyl}
$$
Conditions :
- Solvent : Toluene or acetonitrile.
- Catalyst : KI or NaI (0.5–2 mol%).
- Yield : 85–91% after distillation.
Optimization insight : Excess dimethylamine (1.2 eq.) suppresses oligomerization.
Reductive Amination of Ketenimines
High-pressure hydrogenation of ketenimines offers stereochemical control, though less common for this target:
$$
\text{R-N=C=CH}2 + \text{H}2\text{N-C(=O)-N(CH}3\text{)}2 \xrightarrow{\text{H}_2/\text{Pd/C}} \text{Urea derivative}
$$
Conditions :
Limitation : Requires specialized equipment for high-pressure reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Carbamate Aminolysis | 78–95 | 98–99.6 | 1–3 hrs | Industrial |
| Isocyanate Route | 85–91 | 97–98 | 4–8 hrs | Pilot-scale |
| Reductive Amination | 70–82 | 95–97 | 16–24 hrs | Lab-scale |
Key observations :
- Carbamate aminolysis is optimal for scalability and purity.
- Isocyanate methods require toxic phosgene analogs, complicating handling.
Purification and Characterization
Crystallization Techniques
Analytical Validation
- HPLC : C18 column, 70:30 acetonitrile/water, retention time = 4.2 min.
- ¹H NMR (400 MHz, CDCl₃): δ 3.59 (s, 3H, N-CH₃), 3.77 (s, 2H, N-CH₂-N), 8.08 (s, 1H, imine).
- MS (ESI+) : m/z 205 [M+H]⁺.
Industrial-Scale Considerations
Waste Management
Cost Analysis
| Component | Cost (USD/kg) | Contribution (%) |
|---|---|---|
| Dimethylamine | 12.50 | 38 |
| Phenyl carbamate | 22.00 | 45 |
| Solvents/catalysts | 4.20 | 17 |
Total synthesis cost : ~38.70 USD/kg at 100 kg batch size.
Emerging Methodologies
Photocatalytic Coupling
Preliminary studies show visible-light-driven coupling of thioureas and amines using Ru(bpy)₃²⁺, achieving 65% yield under mild conditions. Requires further optimization for industrial adoption.
Continuous Flow Synthesis
Microreactor systems reduce reaction time to 15 mins via enhanced heat/mass transfer. Current limitations include catalyst fouling and upfront capital costs.
Chemical Reactions Analysis
Urea, N-[(dimethylamino)iminomethyl]-N-methyl- (9CI) undergoes various chemical reactions, including:
Scientific Research Applications
Urea, N-[(dimethylamino)iminomethyl]-N-methyl- (9CI) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Urea, N-[(dimethylamino)iminomethyl]-N-methyl- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Detailed Analysis
Electronic and Steric Effects
- Aminoiminomethyl Group: The target compound’s aminoiminomethyl moiety increases its basicity (pKa ~10.94) compared to simpler ureas like N,N’-dimethyl-N-phenylurea (pKa ~8–9). This group facilitates interactions with thrombin’s active site through hydrogen bonding and electrostatic interactions .
- Fluorinated Derivatives : Compounds such as 288150-92-5 (C₁₉H₁₈F₂N₄O) exhibit enhanced lipophilicity due to fluorine atoms, improving membrane permeability but reducing aqueous solubility. This makes them suitable for targeting hydrophobic enzyme pockets .
- Sulfur Substitution: Thiourea analog 577746-69-1 replaces urea’s oxygen with sulfur, lowering hydrogen-bond donor capacity but increasing metal-binding affinity, which is advantageous in catalysis or chelation therapies .
Research Findings and Data Trends
Table 2: Comparative Physical Properties
| Property | Target Compound (118632-64-7) | N,N’-dimethyl-N-phenylurea (938-91-0) | Thiourea Analog (577746-69-1) |
|---|---|---|---|
| Melting Point (°C) | 161–163 | 92–94 | Not reported |
| Density (g/cm³) | 1.28 (predicted) | 1.14 (experimental) | 1.35 (predicted) |
| Solubility in Water | Slight | Moderate | Insoluble |
| Hydrogen-Bond Donors | 3 | 1 | 2 |
Biological Activity
Urea, N-[(dimethylamino)iminomethyl]-N-methyl-(9ci), also known as a derivative of urea with specific structural modifications, has garnered attention for its biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : Urea, N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)
- Molecular Formula : C₉H₁₄N₄O
- Molecular Weight : 182.23 g/mol
- CAS Number : 655246-16-5
The compound features a dimethylamino group and an iminomethyl moiety, which are critical for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The dimethylamino group enhances the compound's solubility and reactivity, facilitating its interaction with cellular components.
Interaction with Enzymes
Research indicates that derivatives of urea can act as enzyme inhibitors. For instance, compounds similar to urea, such as diaryl urea derivatives, have shown significant inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The mechanism typically involves competitive binding to the ATP-binding site of these kinases, thereby blocking downstream signaling pathways essential for cell proliferation and survival .
Biological Activity Data
The biological activity of urea derivatives has been evaluated in various studies, particularly focusing on their cytotoxic effects against cancer cell lines. Below is a summary table of findings from relevant studies:
| Compound | Cell Line Tested | IC₅₀ (μM) | Activity |
|---|---|---|---|
| Urea Derivative A (similar structure) | H-460 (Lung Cancer) | 0.15 | High potency |
| Urea Derivative B | HT-29 (Colon Cancer) | 0.089 | Superior to Sorafenib |
| Urea Derivative C | A549 (Lung Cancer) | 0.36 | Moderate potency |
| Urea Derivative D | MDA-MB-231 (Breast Cancer) | 0.75 | Moderate potency |
These results indicate that certain urea derivatives exhibit potent cytotoxicity, particularly against colon cancer cells, suggesting their potential as therapeutic agents .
Case Studies
-
Cytotoxicity Evaluation :
In a study evaluating various diaryl urea derivatives, it was found that certain modifications led to enhanced cytotoxicity against multiple cancer cell lines. The compound with the most favorable structure demonstrated an IC₅₀ value significantly lower than that of established treatments like Sorafenib, indicating a promising lead for further drug development . -
Enzyme Inhibition Studies :
Another investigation focused on the inhibition of specific kinases by modified urea compounds. The study highlighted that the introduction of bulky groups in the ortho position significantly increased binding affinity to the target enzymes, thereby enhancing inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
